molecular formula C14H19NO2S B2868987 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one CAS No. 2034466-90-3

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one

Cat. No.: B2868987
CAS No.: 2034466-90-3
M. Wt: 265.37
InChI Key: BPJYZENDSOYBHS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is a complex organic compound that features a cyclopropylmethoxy group, a pyrrolidine ring, and a thiophene ring

Scientific Research Applications

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent to form the cyclopropylmethoxy group.

    Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor.

    Thiophene Ring Introduction: The thiophene ring is introduced through a coupling reaction with the pyrrolidine intermediate.

    Final Coupling: The final step involves coupling the cyclopropylmethoxy group with the pyrrolidine-thiophene intermediate under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(Pyridin-3-yl)ethan-1-one: A structurally similar compound with a pyridine ring instead of a thiophene ring.

    1-(Cyclopropylmethoxy)pyrrolidine: Lacks the thiophene ring but shares the cyclopropylmethoxy and pyrrolidine moieties.

Uniqueness

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-(thiophen-2-yl)ethan-1-one is unique due to the presence of both the cyclopropylmethoxy group and the thiophene ring, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable target for research and development.

Properties

IUPAC Name

1-[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-2-thiophen-2-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2S/c16-14(8-13-2-1-7-18-13)15-6-5-12(9-15)17-10-11-3-4-11/h1-2,7,11-12H,3-6,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJYZENDSOYBHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.